![molecular formula C22H16 B14063568 Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- CAS No. 10243-52-4](/img/structure/B14063568.png)
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- is an organic compound with a complex structure consisting of two naphthalene units connected by an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- typically involves the reaction of naphthalene derivatives with ethenyl-containing reagents under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where naphthalene derivatives are coupled with ethenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
科学的研究の応用
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- can be compared with other similar compounds, such as:
Naphthalene: A simpler structure with only one naphthalene unit, used in the production of mothballs and as a precursor for other chemicals.
2-Vinylnaphthalene: A similar structure with a vinyl group attached to the naphthalene ring, used in the synthesis of polymers and other materials.
Naphthalene, 2-(1-methylethenyl)-:
The uniqueness of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
特性
CAS番号 |
10243-52-4 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
1-(2-naphthalen-2-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-2-8-21-16-17(12-14-18(21)6-1)13-15-20-10-5-9-19-7-3-4-11-22(19)20/h1-16H |
InChIキー |
VWWJAOLYMQJIOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


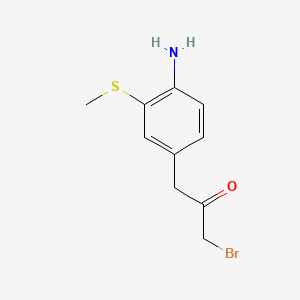
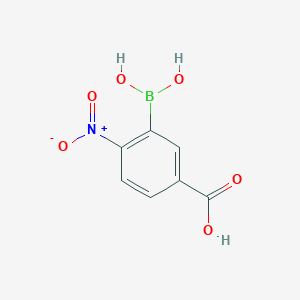

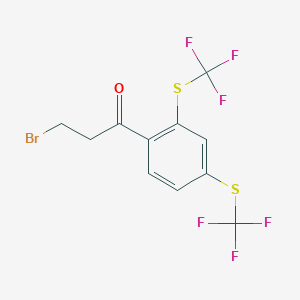
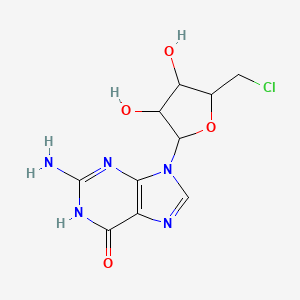
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
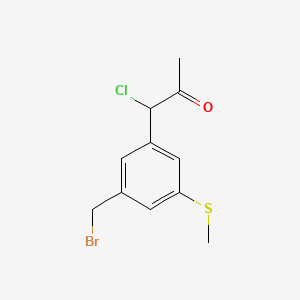
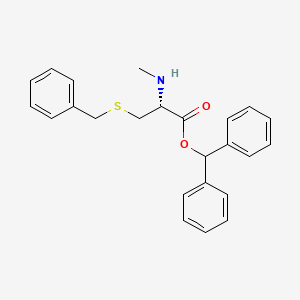
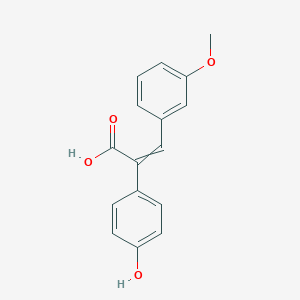
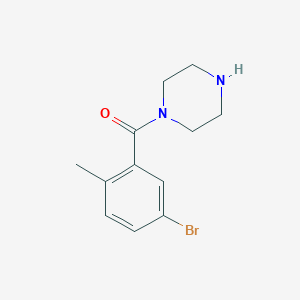
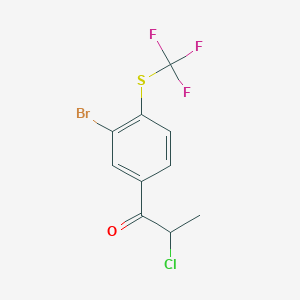
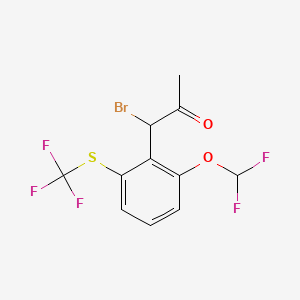
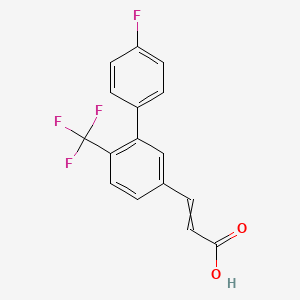
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
